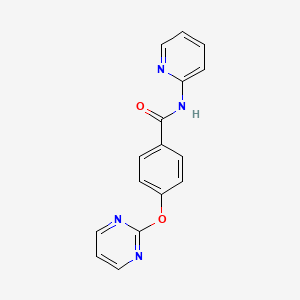
N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” is a chemical compound with the molecular formula C16H12N4O2 and a molecular weight of 292.298. It is a derivative of pyrimidine, a moiety known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” and similar compounds has been achieved by starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid . The reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” are not detailed in the retrieved sources. The compound has a molecular weight of 292.298.Applications De Recherche Scientifique
Discovery and Anticancer Potential
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11, demonstrating potent anticancer effects both in vitro and in vivo by inducing cell-cycle arrest and apoptosis. This compound has progressed to clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Molecular Analysis Techniques
Research on nonaqueous capillary electrophoresis has expanded the understanding of the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) and others. This method provides a promising approach for the quality control of pharmaceutical compounds, demonstrating the versatility of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in analytical chemistry (Ye et al., 2012).
Epilepsy and Pain Management
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including compounds related to N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide, were found to be effective in animal models of epilepsy and pain. While some compounds exhibited unacceptable toxicities, others advanced to clinical studies, underscoring the therapeutic potential of these derivatives in treating neurological conditions (Amato et al., 2011).
Structural and Synthetic Research
Studies on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives offer insights into the molecular configurations and interactions of these compounds. Such research aids in the understanding of their properties and potential applications in designing new pharmaceuticals and materials (Artheswari et al., 2019).
Selective Inhibitors Development
N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), showcasing their specificity and potency in vitro. This research highlights the application of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in developing targeted therapies for conditions influenced by aldosterone synthase (Zimmer et al., 2011).
Orientations Futures
The future directions for “N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide” and similar compounds could involve further exploration of their anti-fibrotic activities . The development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Propriétés
IUPAC Name |
N-pyridin-2-yl-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(20-14-4-1-2-9-17-14)12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-11H,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCBLLBLRHIYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)
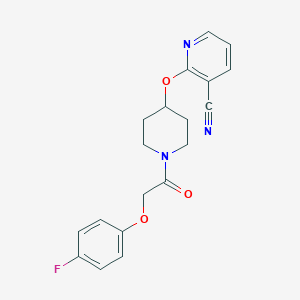
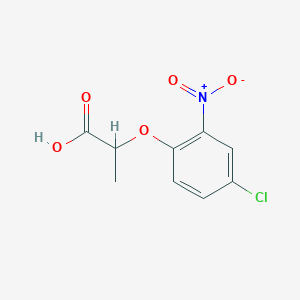

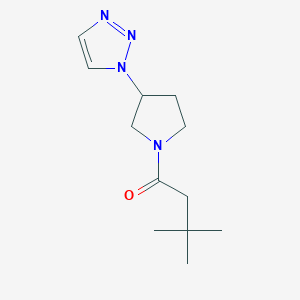
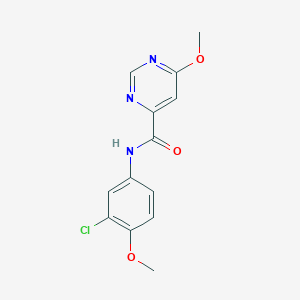
![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618256.png)
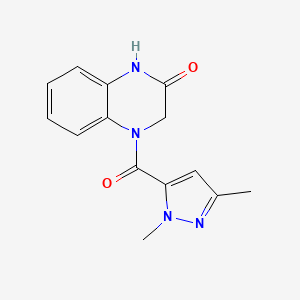

![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)
![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)
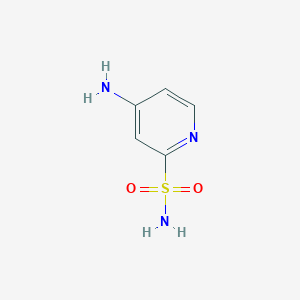
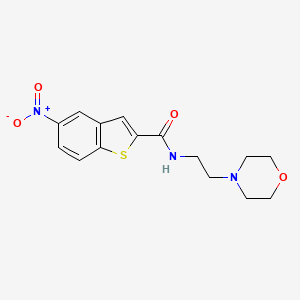
carbamoyl}propanoic acid](/img/structure/B2618265.png)